6-Methyl-2,3-dihydro-1H-inden-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,3-dihydro-1H-inden-4-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-Methylindanone.
Reduction: The 6-Methylindanone is then reduced to 6-Methyl-2,3-dihydro-1H-inden-4-amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,3-dihydro-1H-inden-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
6-Methyl-2,3-dihydro-1H-inden-4-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of novel materials with specific electronic properties.
Biological Studies: It serves as a tool compound in studying the biological pathways and mechanisms involving amine derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-Methyl-2,3-dihydro-1H-inden-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride
- 5-Methoxy-2-aminoindane
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate
Uniqueness
6-Methyl-2,3-dihydro-1H-inden-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of compounds with tailored biological and material properties.
Biological Activity
6-Methyl-2,3-dihydro-1H-inden-4-amine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a unique indene structure that contributes to its distinctive biological properties. The presence of the amine group allows for various interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
Molecular Targets:
- Enzymes - The compound may inhibit or activate various enzymes involved in metabolic pathways.
- Receptors - It can bind to specific receptors, influencing signal transduction processes.
- Proteins - Interactions with proteins can modulate their activity, affecting cellular functions.
Biochemical Pathways:
The compound is believed to affect several biochemical pathways, including:
- Cell signaling pathways
- Metabolic pathways
- Gene expression regulation
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown significant inhibition against Gram-positive and Gram-negative bacteria in controlled laboratory settings.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. Preliminary findings suggest that it can induce apoptosis in cancer cell lines by activating specific apoptotic pathways. A notable study reported that treatment with the compound resulted in a dose-dependent decrease in cell viability in human cancer cell lines, indicating its potential as a therapeutic agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.
Compound | Structure Type | Biological Activity |
---|---|---|
2-Aminoindane | Indane derivative | Antidepressant properties |
1-Aminomethylindane | Indane derivative | Moderate antimicrobial activity |
6-Methyl-2,3-dihydroindene | Indene derivative | Antimicrobial and anticancer effects |
The table above highlights that while other indane derivatives exhibit varied biological activities, this compound shows a broader spectrum of antimicrobial and anticancer effects due to its specific molecular interactions.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- In Vitro Study on Cancer Cells : A study published in Nature assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicated a significant reduction in cell proliferation at concentrations as low as 10 µM .
- Antimicrobial Efficacy Testing : Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Properties
Molecular Formula |
C10H14ClN |
---|---|
Molecular Weight |
183.68 g/mol |
IUPAC Name |
6-methyl-2,3-dihydro-1H-inden-4-amine;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-7-5-8-3-2-4-9(8)10(11)6-7;/h5-6H,2-4,11H2,1H3;1H |
InChI Key |
UWOLLSAEFCAPTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC2)C(=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.